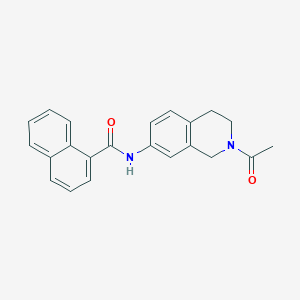

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, also known as A-7-naphthylisoquinoline, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoquinoline alkaloids and has been synthesized using various methods. In

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Stress Response

The discovery of a novel biosynthetic pathway to isoquinoline alkaloids, including compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, highlights the unique metabolic routes plants can take in response to stress. This pathway, differing from the classical aromatic amino acid-derived pathway, involves the formation of both the isoquinoline and naphthalene portions from identical polyketide precursors. This stress-sensitive mechanism illustrates the plant's adaptive responses to environmental stimuli, where specific secondary metabolites are produced or halted in response to various stress factors, leading to the accumulation of alternative compounds like naphthoquinones under stress conditions (Bringmann & Feineis, 2001).

Anticancer Properties

Research on substituted 1,2,3,4-tetrahydroisoquinolines, closely related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, has shown promising anticancer properties. These compounds have been studied for their potential as anticancer agents, with specific derivatives displaying potent cytotoxicity against various cancer cell lines. The exploration of these derivatives emphasizes the importance of structural modification in enhancing biological activity and specificity towards cancer cells, paving the way for the development of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Synthetic Methodologies

Advancements in synthetic methodologies for tetrahydroisoquinoline derivatives, including those similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been reported. These methodologies facilitate the efficient synthesis of complex isoquinoline alkaloids, contributing to the exploration and development of novel compounds with potential pharmaceutical applications. Techniques such as microwave-assisted synthesis, multicomponent reactions, and catalysis play a critical role in improving the synthesis routes for these compounds, enabling more straightforward access to a variety of structurally diverse and biologically active molecules (Szatmári, Lázár, & Fülöp, 2006).

Chemical Diversity and Biological Activities

The structural diversity of naphthylisoquinoline alkaloids, which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide resembles, is closely linked to their wide range of biological activities. This group of natural products has been the subject of intensive study due to their antiviral, antiprotozoal, and antitumor properties. Their unique biosynthetic origins and the presence of several stereogenic centers and chiral axes contribute to their pharmacological interest, highlighting the potential of these compounds in drug development and the importance of understanding their biosynthesis and mechanism of action (Lombe, Feineis, & Bringmann, 2019).

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15(25)24-12-11-16-9-10-19(13-18(16)14-24)23-22(26)21-8-4-6-17-5-2-3-7-20(17)21/h2-10,13H,11-12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSZEPJSWWREOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2671647.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)

![N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2671658.png)

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)